4-chloro-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide
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Overview
Description
4-chloro-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide is a chemical compound with the molecular formula C12H18ClNO5S. This compound is characterized by the presence of a chloro group, two methoxy groups, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with a sulfonyl chloride derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 4-chloro-2,5-dimethoxybenzoic acid.
Reduction: Formation of 2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the chloro and methoxy groups can modulate the compound’s binding affinity and selectivity for different targets.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2,5-dimethoxyaniline: Similar structure but lacks the sulfonamide group.
2,5-dimethoxy-4-chlorophenethylamine: Contains a phenethylamine moiety instead of a sulfonamide group.
4-chloro-2,5-dimethoxybenzoic acid: Similar structure but contains a carboxylic acid group instead of a sulfonamide group.
Uniqueness
4-chloro-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide is unique due to the presence of both chloro and sulfonamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C12H18ClNO5S |
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Molecular Weight |
323.79 g/mol |
IUPAC Name |
4-chloro-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO5S/c1-17-6-4-5-14-20(15,16)12-8-10(18-2)9(13)7-11(12)19-3/h7-8,14H,4-6H2,1-3H3 |
InChI Key |
CDDXVUSMLHKPCG-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC |
Origin of Product |
United States |
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